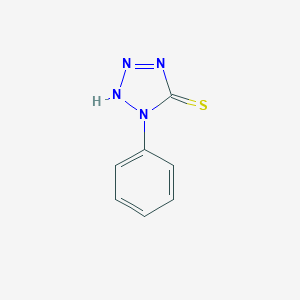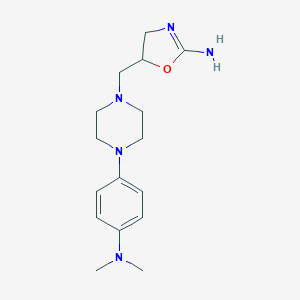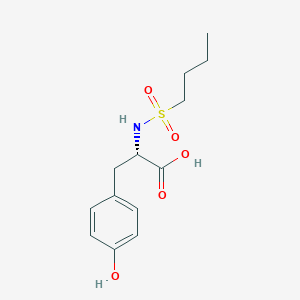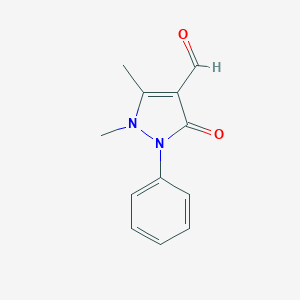
Bêta-peltatine
Vue d'ensemble
Description
Béta-peltatine A : est un composé hétérotétracyclique organique dérivé de l'alpha-peltatine. Il s'agit d'un lignane aryltétralinique naturel que l'on trouve dans les rhizomes et les racines séchées de Podophyllum peltatum L. Ce composé est connu pour ses activités biologiques significatives, notamment ses propriétés antinéoplasiques et antivirales .
Applications De Recherche Scientifique
La béta-peltatine A a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Elle est utilisée comme précurseur pour la synthèse de divers dérivés ayant des activités biologiques améliorées.
Biologie : Elle est étudiée pour son rôle dans la régulation du cycle cellulaire et l'apoptose, en particulier dans les cellules cancéreuses.
Médecine : Elle s'est révélée prometteuse comme agent antinéoplasique, en particulier dans le traitement du cancer du pancréas.
Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et d'autres composés biologiquement actifs.
Mécanisme d'action
La béta-peltatine A exerce ses effets en induisant l'arrêt du cycle cellulaire en phase G2/M et en déclenchant l'apoptose. Cela est réalisé par la régulation négative des protéines liées à la phase G2/M telles que CDC25C, la CDC25C phosphorylée (Ser216) et la CDK1 phosphorylée (Tyr15), et la régulation positive de la protéine cycline B1 . Les cibles moléculaires du composé comprennent diverses protéines impliquées dans la régulation du cycle cellulaire et les voies d'apoptose .
Mécanisme D'action
Target of Action
Beta-Peltatin, also known as Beta-Peltatin A, is a bioactive component found in the traditional Chinese medicine formula Pulsatilla Decoction . It has been shown to have potent cytotoxic effects on pancreatic cancer cells . The primary targets of Beta-Peltatin are the cells of pancreatic cancer .
Mode of Action
Beta-Peltatin interacts with its targets by inducing cell cycle arrest at the G2/M phase, followed by the induction of apoptosis . This means that it prevents the cells from dividing and promotes their programmed death, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
It has been suggested that it may involve the modulation of g2/m phase-related pathways and mitochondria-mediated caspase-dependent pathways . These pathways are crucial for cell cycle regulation and apoptosis, respectively .
Pharmacokinetics
It is known that beta-peltatin has a potent cytotoxic effect with an ic50 of approximately 2 nm This suggests that it has a high bioavailability and can effectively reach its target cells
Result of Action
The result of Beta-Peltatin’s action is the significant suppression of the growth of pancreatic cancer cells . In animal studies, Beta-Peltatin has been shown to significantly suppress the growth of subcutaneously-implanted BxPC-3 cell xenografts . Importantly, compared to podophyllotoxin, which is the parental isomer of Beta-Peltatin but clinically obsolete due to its severe toxicity, Beta-Peltatin exhibited a stronger anti-pancreatic cancer effect and lower toxicity in mice .
Action Environment
It is known that various environmental factors can put excess stress on cells by encouraging the hyperfunctioning of cells or by increasing insulin resistance . This excess stress could sensitize the cells to the cytotoxic effects of Beta-Peltatin
Analyse Biochimique
Biochemical Properties
Beta-Peltatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, leading to a range of biochemical effects. For instance, Beta-Peltatin has been found to be potently cytotoxic .
Cellular Effects
Beta-Peltatin has profound effects on various types of cells and cellular processes. It influences cell function by triggering cell cycle arrest at the G2/M phase and inducing apoptosis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Beta-Peltatin is complex. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Beta-Peltatin initially arrests pancreatic cancer cells at the G2/M phase, followed by apoptosis induction .
Dosage Effects in Animal Models
The effects of Beta-Peltatin vary with different dosages in animal models. For instance, Beta-Peltatin significantly suppressed the growth of subcutaneously-implanted BxPC-3 cell xenografts . Importantly, compared to podophyllotoxin that is the parental isomer of Beta-Peltatin but clinically obsoleted due to its severe toxicity, Beta-Peltatin exhibited stronger anti-pancreatic cancer effect and lower toxicity in mice .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La béta-peltatine A peut être synthétisée par diverses réactions chimiques. Une méthode courante implique la conversion de l'alpha-peltatine par méthylation du groupe hydroxyle phénolique du substituant 4-hydroxy-3,5-diméthoxyphényle . La méthode de préparation pour la formule in vivo consiste à dissoudre le composé dans du diméthylsulfoxyde, à mélanger avec du polyéthylène glycol 300, puis à ajouter du Tween 80 et de l'eau distillée .
Méthodes de production industrielle : La production industrielle de la béta-peltatine A implique généralement l'extraction à partir de sources naturelles telles que les rhizomes et les racines de Podophyllum peltatum L. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions : La béta-peltatine A subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes, les acides et les bases.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la béta-peltatine A peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Comparaison Avec Des Composés Similaires
Composés similaires :
Alpha-peltatine : Un isomère de la béta-peltatine ayant des activités biologiques similaires mais des caractéristiques structurales différentes.
Podophyllotoxine : Un lignane aryltétralinique apparenté ayant une activité antinéoplasique puissante mais une toxicité plus élevée que la béta-peltatine A.
Etoposide : Un dérivé semisynthétique de la podophyllotoxine utilisé comme médicament anticancéreux.
Unicité : La béta-peltatine A est unique en raison de sa toxicité inférieure et de ses effets antinéoplasiques plus forts par rapport à la podophyllotoxine. Elle possède également un mécanisme d'action distinct impliquant l'arrêt du cycle cellulaire et l'induction de l'apoptose .
Propriétés
IUPAC Name |
(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBPOYVRLSXWJJ-PDSMFRHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199732 | |
| Record name | beta-Peltatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-29-6 | |
| Record name | β-Peltatin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Peltatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PELTATIN B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PELTATIN B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Peltatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-PELTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9W61G72Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of β-Peltatin?
A1: β-Peltatin exerts its cytotoxic effects primarily by inhibiting microtubule assembly. [] This disrupts microtubule dynamics, which are essential for cell division, ultimately leading to cell cycle arrest and cell death.
Q2: How does the activity of β-Peltatin compare to other microtubule inhibitors?
A2: Studies using podophyllotoxin-resistant Chinese hamster ovary cells showed varying cross-resistance patterns to different microtubule inhibitors, including β-Peltatin, suggesting distinct mechanisms or binding sites. [] Interestingly, these cells did not exhibit cross-resistance to epipodophyllotoxin derivatives lacking microtubule-inhibitory activity. []
Q3: Are there any other notable effects of β-Peltatin on cells?
A3: Research indicates that β-Peltatin can delay the migration of symbiotic algae in Hydra viridis, likely by interfering with host hydra tubulin polymerization. [] Additionally, β-Peltatin exhibits antiviral activity against measles and herpes simplex type I viruses. []
Q4: What is the molecular formula and weight of β-Peltatin?
A4: The molecular formula of β-Peltatin is C22H22O8, and its molecular weight is 414.4 g/mol. [] You can find its crystal and molecular structure in the cited literature. [, ]
Q5: How do structural modifications affect the activity of β-Peltatin?
A5: Studies using various podophyllotoxin analogues, including β-Peltatin, revealed that a free hydroxyl group at the 4'-position is crucial for DNA breakage activity. [] Epimerization at the 4-position enhances activity, while glucosylation of the 4-hydroxyl group diminishes it. [] Furthermore, the presence of a glycosidic group or ring aromatization in podophyllotoxin analogs correlates with loss of biological activity, including the ability to modulate LPS-induced cytokine gene expression in human monocytes. []
Q6: Are there any specific structural features that influence the selectivity of β-Peltatin towards cancer cells?
A6: While the provided research does not explicitly address the selectivity of β-Peltatin towards cancer cells, studies using a transport form of β-Peltatin A, activated by exogenous α-L-arabinofuranosidase, demonstrated a more favorable effect on selectivity compared to free peltatin. [, ] This suggests that targeted delivery and activation strategies might enhance the therapeutic window of β-Peltatin.
Q7: What is the evidence for the cytotoxic activity of β-Peltatin?
A7: β-Peltatin exhibits potent cytotoxic activity against various cancer cell lines, including HL-60 human leukemia cells, with reported ED50 values in the low micromolar range. [] Studies also show that it inhibits the growth of A549 human lung adenocarcinoma cells and induces DNA breakage in these cells. []
Q8: Has β-Peltatin demonstrated efficacy in any animal models of disease?
A8: β-Peltatin, along with desoxypodophyllotoxin and other analogs, demonstrated significant liver-protective actions in mice with CCl4-induced liver lesion and in rats with D-galactosamine-induced liver lesion. [] This suggests potential therapeutic applications beyond cancer.
Q9: Are there any reports on the use of β-Peltatin in clinical trials?
A9: The provided literature does not mention any clinical trials involving β-Peltatin.
Q10: Can β-Peltatin be produced through bioconversion?
A11: Yes, in vitro cell suspension cultures of Linum flavum can convert deoxypodophyllotoxin into 6-methoxypodophyllotoxin 7-O-glucoside, with β-Peltatin identified as a transient intermediate in the conversion process. [] Furthermore, root cultures of Linum flavum have been shown to produce β-Peltatin-A methyl ether. []
Q11: What factors can influence β-Peltatin production in plant cell cultures?
A12: The growth, culture appearance, and product accumulation in Linum flavum root cultures, including β-Peltatin-A methyl ether, showed significant variation depending on the 2,4-D concentration in the growth medium. []
Q12: What are the natural sources of β-Peltatin?
A13: β-Peltatin is found in various plant species, including Podophyllum peltatum (American mayapple), Linum flavum (yellow flax), Hyptis verticillata, and Eriope macrostachya. [, , , ]
Q13: Are there any other naturally occurring compounds structurally similar to β-Peltatin?
A14: Yes, several naturally occurring lignans share structural similarities with β-Peltatin, including podophyllotoxin, α-peltatin, deoxypodophyllotoxin, and picropodophyllotoxin. [, , , ] These compounds often co-occur in the same plant species and exhibit varying degrees of cytotoxic and antiviral activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)








![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

